

# (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid characterization data

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## Compound of Interest

Compound Name: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Cat. No.: B591648

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## Technical Guide: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic applications of **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid**, a valuable building block in medicinal chemistry and materials science.

## Core Compound Characterization

**(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** is a substituted arylboronic acid with the chemical formula  $C_8H_9BClFO_3$ .<sup>[1]</sup> Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, makes it a significant reagent for the construction of complex molecular architectures.

## Physicochemical Data

A summary of the key physicochemical properties of **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** is presented in the table below. This data is compiled from various commercial suppliers.

Property	Value	Reference
CAS Number	909122-50-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BClFO <sub>3</sub>	[1]
Molecular Weight	218.42 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	100-105 °C	[2]
Purity	≥97%	[3]

Note: Detailed experimental spectral data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, and mass spectrometry for this specific compound are not readily available in public databases.

Researchers are advised to acquire this data upon synthesis or purchase.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** and its application in Suzuki-Miyaura cross-coupling are provided below. These protocols are based on general methods for the synthesis and application of similar arylboronic acids.

### Synthesis of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

This protocol describes a plausible synthetic route starting from 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene, adapted from general procedures for the synthesis of arylboronic acids via lithium-halogen exchange followed by reaction with a borate ester.

Reaction Scheme:

Aqueous Acid Workup

B(OiPr)<sub>3</sub>  
-78 °C to rtn-BuLi, THF  
-78 °C[Click to download full resolution via product page](#)

A plausible synthetic pathway for the target molecule.

Materials:

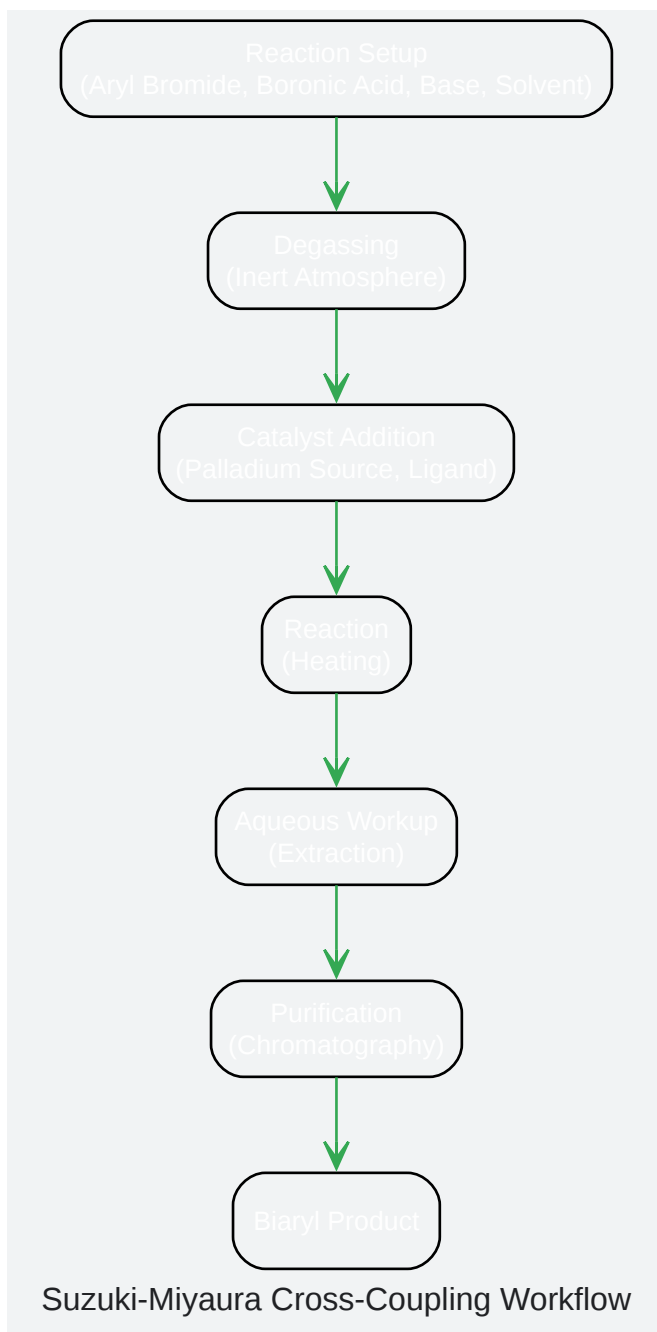
- 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate (B(OiPr)<sub>3</sub>)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hexanes

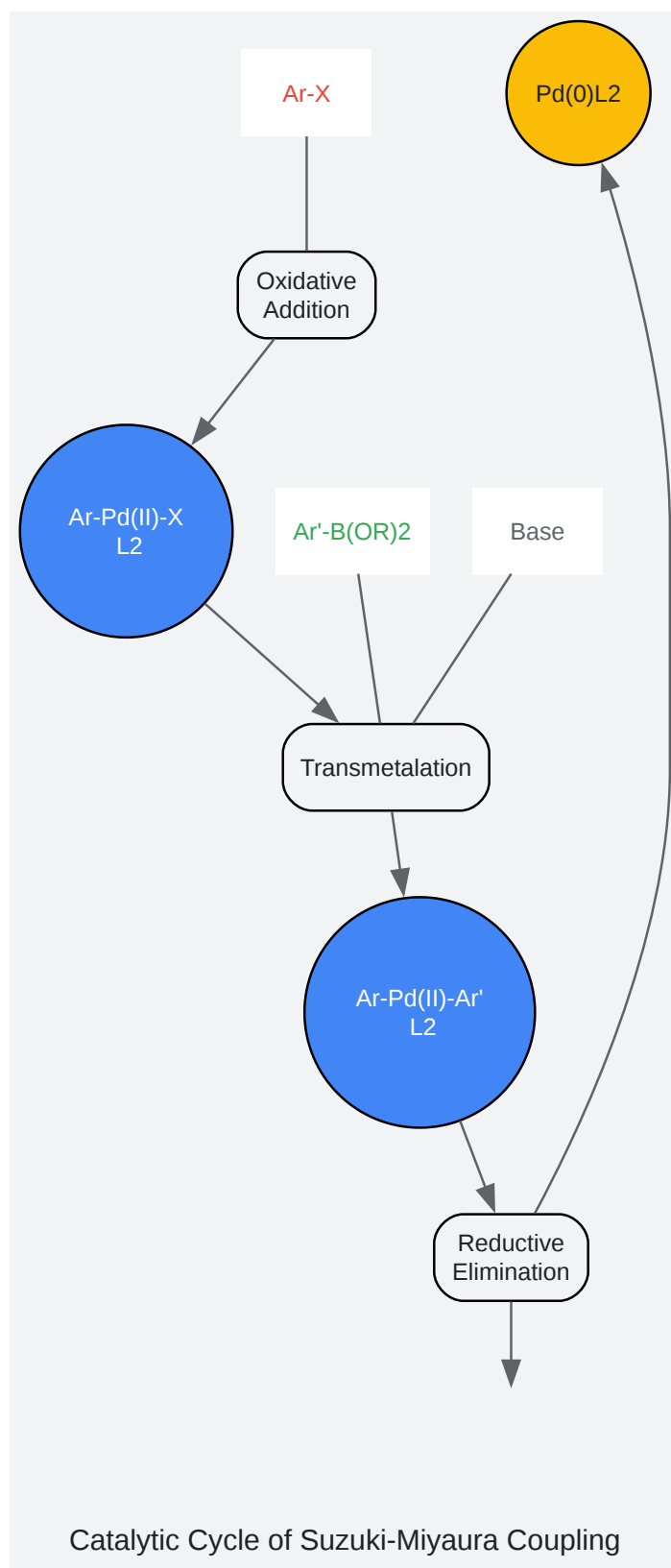
#### Procedure:

- **Reaction Setup:** To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene (1.0 equiv) and dissolve in anhydrous THF.
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
- **Borylation:** To the resulting aryllithium species, add triisopropyl borate (1.2 equiv) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Workup:** Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Stir for 1 hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** as a solid.

## Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** with an aryl bromide.<sup>[4][5]</sup>





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)